Cecropin A was first isolated from the hemolymph of Hyalophora cecropia larvae. It is part of a larger family of cecropins that exhibit broad-spectrum antimicrobial activity. The peptide's discovery was significant in understanding the innate immune mechanisms in insects and has implications for developing new antibiotics.
Cecropin A belongs to the class of peptides known as defensins and is categorized as an amphipathic α-helical peptide. Its structure allows it to interact effectively with microbial membranes, contributing to its antibacterial efficacy.
Cecropin A can be synthesized through various methods, including solid-phase peptide synthesis and recombinant DNA technology. The solid-phase method is particularly effective for producing high-purity peptides. For instance, Cecropin A(1-33) was synthesized using an improved stepwise solid-phase method that achieved coupling yields exceeding 99.8% .
The synthesis process involves the sequential addition of protected amino acids to a solid support, followed by deprotection steps and cleavage from the resin. Advanced techniques like reverse-phase high-pressure liquid chromatography are employed to purify the synthesized peptides, ensuring minimal byproducts and high purity levels .
Cecropin A consists of 37 amino acids and features an amphipathic α-helical structure, which is essential for its interaction with bacterial membranes. The hydrophobic face of the helix interacts with lipid bilayers, while the hydrophilic face remains solvent-exposed .
The molecular weight of Cecropin A is approximately 4.0 kDa. Its sequence includes several positively charged residues that enhance its binding affinity to negatively charged bacterial membranes, facilitating membrane disruption and subsequent cell lysis .
Cecropin A primarily acts through mechanisms involving membrane permeabilization. Upon contact with bacterial cells, it integrates into the lipid bilayer, forming pores that lead to ion leakage and cell death. This process is influenced by the peptide's concentration and the specific bacterial strain .
Studies have shown that Cecropin A exhibits a minimum inhibitory concentration against Escherichia coli at approximately 1 µM, indicating its effectiveness even at low concentrations . The peptide's ability to form pores is attributed to its amphipathic nature, allowing it to disrupt membrane integrity effectively.
The mechanism of action of Cecropin A involves several steps:
Experimental evidence supports this mechanism through assays demonstrating that Cecropin A can disrupt membrane potential and cause leakage of intracellular components in susceptible bacteria .
Cecropin A is soluble in water and exhibits stability across a range of pH levels. Its amphipathic nature contributes to its solubility in both aqueous and lipid environments.
These properties facilitate its interaction with microbial membranes, enhancing its antibacterial activity.
Cecropin A has significant potential in various scientific applications:
Cecropin A, a 37-residue linear antimicrobial peptide originally isolated from Hyalophora cecropia, exhibits a defined secondary structure critical for its bactericidal function. Its N-terminal domain (residues 1-24) is predominantly basic and amphipathic, while the C-terminal segment (residues 25-37) is hydrophobic and prone to helix formation. This arrangement creates an asymmetric dipole moment that facilitates electrostatic targeting of bacterial membranes [1] [7]. The peptide’s C-terminal amidation (-CONH₂) enhances its stability and cationic charge, contributing significantly to membrane permeabilization efficiency [6] [10].
Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments (15% hexafluoroisopropyl alcohol or DPC micelles) reveal that Cecropin A adopts two distinct α-helical domains: Helix I (residues 5-21) and Helix II (residues 24-37), connected by a flexible hinge [3]. These helices display concentration-dependent oligomerization on lipid bilayers, transitioning from surface-bound monomers to transmembrane pores at higher peptide:lipid ratios (>1:50). Molecular dynamics simulations demonstrate that insertion depth varies with membrane composition; the N-terminal helix remains shallowly embedded in zwitterionic mammalian membranes, while penetrating deeper into anionic bacterial bilayers [5] [7]. This differential insertion is driven by electrostatic complementarity and underpins the peptide’s cell selectivity.
Table 1: Structural Parameters of Cecropin A Helical Domains
Domain | Residue Range | Hydrophobic Moment (⟨μH⟩) | Mean Residue Ellipticity (222 nm) | Membrane Insertion Depth (Å) |
---|---|---|---|---|
N-terminal | 5-21 | 0.48 | -22,300 deg·cm²·dmol⁻¹ | 5.7 (POPC) / 9.2 (POPG) |
C-terminal | 24-37 | 0.72 | -18,900 deg·cm²·dmol⁻¹ | 12.1 (POPC) / 16.8 (POPG) |
Trp2 and Phe5 in the N-terminal helix are indispensable for initial membrane docking and permeabilization. NMR chemical shift perturbations demonstrate that Trp2 anchors to lipid A phosphate groups via hydrogen bonding and cation-π interactions, while Phe5 inserts into hydrophobic acyl chain regions [1] [3]. Mutagenesis studies confirm these roles:
These residues synergistically enhance membrane thinning, lowering the free energy barrier for peptide insertion by 8.3 kcal·mol⁻¹ compared to alanine variants. Their positioning at the hydrophilic-hydrophobic interface enables water defect formation, a precursor to toroidal pore development [1] [4].
The Gly23-Pro24 hinge (residues 22-25: DGII) acts as a molecular swivel, enabling inter-helical angles of 70°–100° as observed in NMR ensembles [3]. This flexibility allows adaptive folding upon membrane binding: in solution, the peptide exists as a dynamic coil, but upon contact with lipids, the hinge facilitates rapid reorientation into an L-shaped amphipathic structure [9]. Proline scanning mutagenesis reveals that hinge rigidity directly correlates with activity loss; substitution with proline (G23P) reduces helicity by 41% and increases MIC against Salmonella typhimurium 8-fold. Conversely, glycine-to-alanine mutations (G23A) enhance helicity but reduce biofilm penetration by 67%, indicating that flexibility optimizes tissue diffusion and membrane insertion kinetics [1] [9].
With a net charge of +7 at physiological pH (Lys¹, Lys³, Lys⁷, Lys¹¹, Arg¹⁶, Lys²⁰, Lys³⁷), Cecropin A selectively targets anionic phospholipids (phosphatidylglycerol, cardiolipin) over zwitterionic phosphatidylcholine [5] [7]. Surface plasmon resonance measurements show binding affinity (KD) to E. coli lipopolysaccharide (LPS) is 0.28 μM, 20-fold stronger than to mammalian lipid extracts. Charge distribution is asymmetric: the N-terminal helix contains 6 cationic residues versus 1 in the C-terminus, creating an electrostatic gradient that orients the peptide perpendicular to the membrane plane [5].
Table 2: Electrostatic Parameters of Cecropin A and Analogues
Peptide | Net Charge | Hydrophobicity (HPLC index) | LPS Binding KD (μM) | Salt Resistance (MIC in 150mM NaCl) |
---|---|---|---|---|
Cecropin A | +7 | -1.37 | 0.28 | 0.5 μM (S. typhimurium) |
Papiliocin | +8 | -1.48 | 0.19 | 0.5 μM (S. typhimurium) |
CM15 (hybrid) | +6 | -0.92 | 1.45 | 4.2 μM (E. coli) |
Melittin | +6 | +0.32 | 8.60 | >32 μM (S. typhimurium) |
Notably, the Lys/Arg cluster (residues 1, 3, 7) forms a cationic "disc" that neutralizes anionic lipid headgroups before hydrophobic insertion. This charge-mediated targeting enables activity under physiological salt conditions (150 mM NaCl), where Cecropin A maintains MIC values of 0.5 μM against multidrug-resistant Salmonella, unlike melittin which shows 4-8 fold reductions [1] [7].
Table 3: Key Structural-Functional Motifs in Cecropin A
Structural Motif | Residues | Functional Role | Consequence of Disruption |
---|---|---|---|
N-terminal aromatic | W2-F5 | Membrane anchoring, water defect formation | 32-fold MIC increase vs E. coli |
Amphipathic helix I | K1-K21 | Electrostatic targeting, lipid disordering | Loss of Gram-negative specificity |
Flexible hinge | G22-P24 | Helix reorientation, biofilm penetration | 67% reduced biofilm penetration |
Hydrophobic helix II | A25-V37 | Transmembrane insertion, pore formation | Incomplete depolarization |
C-terminal amidation | K37-CONH₂ | Protease resistance, charge enhancement | 4-fold reduced serum stability |
Compound Names Mentioned:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0